Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane
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Overview
Description
Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane is a compound with the molecular formula C18H24S3Sn2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and contains two trimethylstannyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane typically involves the following steps:
Formation of the Thiophene Core: The thiophene core is synthesized through a series of reactions involving the coupling of thiophene derivatives.
Introduction of Trimethylstannyl Groups: The trimethylstannyl groups are introduced through a stannylation reaction, where trimethyltin chloride is reacted with the thiophene core in the presence of a catalyst.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where an ethynyl derivative is coupled with the stannylated thiophene core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of advanced materials, such as semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The trimethylstannyl groups can also facilitate the formation of organometallic complexes, which can further influence biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane: A similar compound with a different substitution pattern on the thiophene core.
Trimethyl-(5-thiophen-2-ylthiophen-2-yl)stannane: Another derivative with a different arrangement of the stannyl groups.
Uniqueness
Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane is unique due to its specific substitution pattern and the presence of both ethynyl and stannyl groups. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H22S2Sn2 |
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Molecular Weight |
515.9 g/mol |
IUPAC Name |
trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane |
InChI |
InChI=1S/C10H4S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-4H;6*1H3;; |
InChI Key |
FIYYYDYAOSAXOH-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C#CC2=CC=C(S2)[Sn](C)(C)C |
Origin of Product |
United States |
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